molecular formula C33H44N2 B288898 4,4''-di-tert-butyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide

4,4''-di-tert-butyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide

Cat. No.: B288898
M. Wt: 468.7 g/mol
InChI Key: RTBKKFFAALMENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4''-di-tert-butyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of diisopropyl groups and tert-butylphenyl groups attached to a benzamidine core, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4''-di-tert-butyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dibromo-4-tert-butylphenylamine and diisopropylamine.

    Formation of Benzamidine Core: The benzamidine core is formed through a series of reactions, including nucleophilic substitution and condensation reactions.

    Introduction of Diisopropyl Groups: Diisopropyl groups are introduced via alkylation reactions using diisopropylamine under controlled conditions.

    Final Product Isolation: The final product is isolated through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4,4''-di-tert-butyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents, nucleophiles; reactions may require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

4,4''-di-tert-butyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4,4''-di-tert-butyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to desired therapeutic or chemical outcomes. The specific pathways and targets depend on the context of its application, whether in catalysis, drug development, or material science.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-Diisopropyl-2,6-dimethylbenzamidine: Similar structure but with dimethyl groups instead of tert-butylphenyl groups.

    N1,N2-Diisopropyl-2,6-dichlorobenzamidine: Contains dichloro groups, offering different reactivity and applications.

    N1,N2-Diisopropyl-2,6-diphenylbenzamidine: Features diphenyl groups, providing distinct chemical and physical properties.

Uniqueness

4,4''-di-tert-butyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide stands out due to its bulky tert-butylphenyl groups, which can influence its steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C33H44N2

Molecular Weight

468.7 g/mol

IUPAC Name

2,6-bis(4-tert-butylphenyl)-N,N//'-di(propan-2-yl)benzenecarboximidamide

InChI

InChI=1S/C33H44N2/c1-22(2)34-31(35-23(3)4)30-28(24-14-18-26(19-15-24)32(5,6)7)12-11-13-29(30)25-16-20-27(21-17-25)33(8,9)10/h11-23H,1-10H3,(H,34,35)

InChI Key

RTBKKFFAALMENS-UHFFFAOYSA-N

SMILES

CC(C)NC(=NC(C)C)C1=C(C=CC=C1C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C

Isomeric SMILES

CC(C)N/C(=N/C(C)C)/C1=C(C=CC=C1C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C)NC(=NC(C)C)C1=C(C=CC=C1C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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